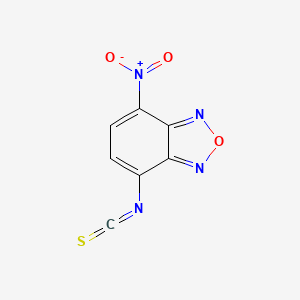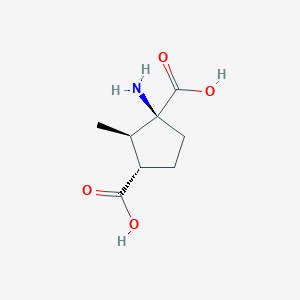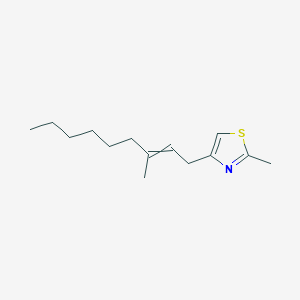diphenyl-lambda~5~-phosphane CAS No. 178943-29-8](/img/structure/B14261882.png)
[1-(Cyclohex-1-en-1-yl)ethenyl](oxo)diphenyl-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohex-1-en-1-yl)ethenyldiphenyl-lambda~5~-phosphane: is a unique organophosphorus compound characterized by its cyclohexene, ethenyl, and diphenyl groups attached to a lambda5-phosphane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-1-en-1-yl)ethenyldiphenyl-lambda~5~-phosphane typically involves the reaction of cyclohexene with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, and requires controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the preparation of cyclohexene and diphenylphosphine oxide. These intermediates are then reacted under optimized conditions to maximize yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to the phosphine form, using reagents like lithium aluminum hydride.
Substitution: The ethenyl and cyclohexene groups can participate in substitution reactions, where various substituents can be introduced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with transition metals.
- Employed in the synthesis of other organophosphorus compounds.
Biology:
- Investigated for its potential as a bioactive molecule in medicinal chemistry.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug design and development due to its unique structural features.
- Explored for its role in enzyme inhibition and other biochemical pathways.
Industry:
- Utilized in the development of advanced materials, such as polymers and catalysts.
- Applied in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism by which 1-(Cyclohex-1-en-1-yl)ethenyldiphenyl-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Triphenylphosphine: Another organophosphorus compound with three phenyl groups attached to a phosphine core.
Cyclohexylphosphine: Contains a cyclohexyl group attached to a phosphine core.
Diphenylphosphine oxide: Similar structure but lacks the ethenyl and cyclohexene groups.
Uniqueness:
- The presence of both cyclohexene and ethenyl groups in 1-(Cyclohex-1-en-1-yl)ethenyldiphenyl-lambda~5~-phosphane provides unique reactivity and potential applications not found in simpler phosphine compounds.
- Its ability to participate in a wide range of chemical reactions makes it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
178943-29-8 |
|---|---|
Molekularformel |
C20H21OP |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
[1-(cyclohexen-1-yl)ethenyl-phenylphosphoryl]benzene |
InChI |
InChI=1S/C20H21OP/c1-17(18-11-5-2-6-12-18)22(21,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h3-4,7-11,13-16H,1-2,5-6,12H2 |
InChI-Schlüssel |
WHYACTOBJKCMOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CCCCC1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)











![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)

